2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
Overview
Description
2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aniline derivative and a phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylaniline, which is then reacted with 4-nitrophenylacetic acid under specific conditions. The reaction mixture is heated to 90-95°C, and iron powder is added in portions to facilitate the reduction process. The mixture is then cooled and neutralized with sodium carbonate to achieve the desired pH .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include iron powder and sodium borohydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-TOLUIDINOCARBONYL)AMINO]PHENYL}ACETIC ACID
- 2-(4-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)ACETIC ACID
Uniqueness
2-(4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to the presence of the 3-chloro-2-methylaniline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
IUPAC Name |
2-[4-[(3-chloro-2-methylphenyl)carbamoylamino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-13(17)3-2-4-14(10)19-16(22)18-12-7-5-11(6-8-12)9-15(20)21/h2-8H,9H2,1H3,(H,20,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPPHSTYCSQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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